molecular formula C17H27N3O17P2 B1202137 UDP-N-acetyl-alpha-D-mannosamine

UDP-N-acetyl-alpha-D-mannosamine

Cat. No.: B1202137
M. Wt: 607.4 g/mol
InChI Key: LFTYTUAZOPRMMI-ZYQOOJPVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UDP-N-acetyl-alpha-D-mannosamine (UDP-ManNAc) is a nucleotide-activated sugar critical in the biosynthesis of sialic acids, such as N-acetylneuraminic acid (Neu5Ac), which are essential for glycoprotein and glycolipid formation . This compound is enzymatically derived from UDP-N-acetyl-D-glucosamine (UDP-GlcNAc) via a reversible reaction catalyzed by UDP-N-acetylglucosamine 2-epimerase. In Bacillus cereus, this enzyme achieves an equilibrium ratio of 9:1 (UDP-GlcNAc:UDP-ManNAc), highlighting its role in modulating cellular pools of UDP-sugars . UDP-ManNAc is also utilized in biotechnological applications, such as enhancing sialylation in mammalian cell cultures for monoclonal antibody production .

Properties

Molecular Formula

C17H27N3O17P2

Molecular Weight

607.4 g/mol

IUPAC Name

[(2R,3S,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate

InChI

InChI=1S/C17H27N3O17P2/c1-6(22)18-10-13(26)11(24)7(4-21)35-16(10)36-39(31,32)37-38(29,30)33-5-8-12(25)14(27)15(34-8)20-3-2-9(23)19-17(20)28/h2-3,7-8,10-16,21,24-27H,4-5H2,1H3,(H,18,22)(H,29,30)(H,31,32)(H,19,23,28)/t7-,8-,10+,11-,12-,13-,14-,15-,16-/m1/s1

InChI Key

LFTYTUAZOPRMMI-ZYQOOJPVSA-N

SMILES

CC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O

Isomeric SMILES

CC(=O)N[C@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O

Synonyms

UDP-ManNAc
uridine diphosphate N-acetylmannosamine

Origin of Product

United States

Scientific Research Applications

Biochemical Role and Synthesis

UDP-N-acetyl-alpha-D-mannosamine serves as a precursor in the biosynthesis of sialic acids, specifically N-acetylneuraminic acid. This compound is essential for the formation of glycoproteins and glycolipids, which play significant roles in cellular communication, immune responses, and neurobiological functions . The conversion of this compound to N-acetylneuraminic acid involves several enzymatic steps, including epimerization and phosphorylation .

Genetic Disorders

This compound has been investigated for its therapeutic potential in genetic disorders such as GNE myopathy. This condition arises from deficiencies in the enzymes involved in sialic acid biosynthesis. Clinical studies have shown that oral administration of N-acetylmannosamine (a derivative) can increase plasma levels of sialic acid and improve muscle function in affected patients .

  • Case Study : A phase 2 clinical trial demonstrated that N-acetylmannosamine improved muscle sialylation and prevented deterioration in a mouse model of GNE myopathy. The study reported significant increases in Neu5Ac levels post-treatment, indicating effective restoration of the sialic acid biosynthesis pathway .

Kidney Diseases

Research indicates that this compound can be beneficial in treating kidney disorders associated with hyposialylation, such as hereditary inclusion body myopathy and other conditions involving proteinuria and hematuria. The compound enhances sialylation of glomerular membranes, thereby improving kidney function and reducing protein excretion .

  • Case Study : In animal models, administration of N-acetylmannosamine led to improved podocyte morphology and increased integrity of the glomerular basement membrane, suggesting its potential as a therapeutic agent for kidney diseases .

Infectious Disease Research

This compound plays a role in understanding bacterial pathogenesis, particularly in organisms like Staphylococcus aureus. The enzyme Cap5O catalyzes the conversion of UDP-N-acetyl-mannosamine to UDP-N-acetyl-mannosaminuronic acid, which is crucial for the synthesis of polysaccharides that contribute to bacterial virulence . This pathway represents a target for developing new antimicrobial therapies.

Metabolic Pathways

This compound is involved in several metabolic pathways beyond sialic acid biosynthesis. It participates in teichoic acid biosynthesis and enterobacterial common antigen synthesis, highlighting its importance in microbial metabolism and host-pathogen interactions .

Summary Table of Applications

Application AreaDescriptionRelevant Findings
Genetic DisordersTreatment for GNE myopathy through increased sialic acid levelsClinical trials show improved muscle function with N-acetylmannosamine treatment
Kidney DiseasesEnhances sialylation to improve kidney functionAnimal studies demonstrate improved glomerular membrane integrity
Infectious DiseasesRole in bacterial virulence via polysaccharide synthesisEnzymatic pathways identified as targets for antimicrobial drug development
Metabolic PathwaysParticipation in teichoic acid and enterobacterial common antigen synthesisCritical for understanding microbial metabolism

Comparison with Similar Compounds

Comparison with Structurally Similar UDP-Activated Sugars

Structural Differences

UDP-ManNAc belongs to a family of UDP-N-acetylhexosamines that differ in stereochemistry and functional groups:

Compound Core Sugar Structure Key Modifications
UDP-ManNAc N-acetyl-D-mannosamine C2 epimer of GlcNAc
UDP-GlcNAc N-acetyl-D-glucosamine C4 epimer of GalNAc
UDP-GalNAc N-acetyl-D-galactosamine C4 hydroxyl group axial
UDP-GalNAc 4-sulfate N-acetyl-D-galactosamine Sulfate group at C4 position
UDP-N-acetyl-D-mannosaminuronate N-acetyl-D-mannosaminuronic acid C6 oxidized to carboxylic acid
  • Epimerization : UDP-ManNAc is the C2 epimer of UDP-GlcNAc, altering sugar conformation and enzyme recognition .
  • Sulfation: UDP-GalNAc 4-sulfate introduces a charged group, affecting interactions in glycosaminoglycan synthesis .
Related Pathways:
  • UDP-GlcNAc : Central precursor for N-linked glycosylation and chitin synthesis. Acts as a substrate for β-1,4-galactosyltransferase (β4GalT1) to form UDP-LacNAc .
  • UDP-GalNAc : Synthesized via UDP-GlcNAc 4-epimerase. Critical for initiating O-glycosylation via polypeptide GalNAc-transferases (GalNAc-Ts) .
  • UDP-GalNAc 4-sulfate : Derived from UDP-GalNAc through sulfotransferases, involved in sulfated glycoconjugate formation .

Functional Roles

Compound Biological Role Key References
UDP-ManNAc Precursor for sialic acids (e.g., Neu5Ac); impacts cell adhesion and signaling
UDP-GlcNAc Substrate for N-glycosylation, hyaluronan synthesis, and β4GalT1-mediated LacNAc formation
UDP-GalNAc Initiates mucin-type O-glycosylation via GalNAc-Ts; tissue-specific expression in adenocarcinomas
UDP-GalNAc 4-sulfate Modifies glycosaminoglycans; implicated in extracellular matrix interactions
  • Disease Relevance: GalNAc-T3 overexpression in adenocarcinomas correlates with altered O-glycosylation patterns .

Enzymatic and Regulatory Differences

Enzyme/Process Substrate Specificity Regulatory Features
UDP-GlcNAc 2-epimerase Converts UDP-GlcNAc ↔ UDP-ManNAc Requires UDP-GlcNAc for activation; sigmoidal kinetics (Hill coefficient = 1.8)
β4GalT1 Acts on UDP-GlcNAc, not UDP-GalNAc Inhibited by α-lactalbumin; synthesizes UDP-LacNAc
GalNAc-Ts (T1, T2, T3) Prefer UDP-GalNAc Localized throughout Golgi; regulate O-glycan initiation
UDP-GalNAc 4-sulfotransferase Modifies UDP-GalNAc Tissue-specific expression; role in sulfated glycans

Preparation Methods

Nonhydrolyzing UDP-GlcNAc 2-Epimerase Catalyzed Reaction

The primary route for UDP-ManNAc synthesis involves the enzymatic epimerization of UDP-GlcNAc at the C2 position, catalyzed by a nonhydrolyzing UDP-GlcNAc 2-epimerase. This enzyme, identified in Campylobacter jejuni (strain 81116), directly converts UDP-GlcNAc (1 ) to UDP-ManNAc (2 ) without hydrolyzing the UDP moiety (Figure 1).

Reaction Mechanism and NMR Characterization

The epimerization mechanism involves transient deprotonation at C2, leading to a keto intermediate that allows for stereochemical inversion. Nuclear magnetic resonance (NMR) studies confirm this process: incubation of UDP-GlcNAc with the nonhydrolyzing epimerase results in new resonances at δ 2.05 ppm (methyl protons) and δ 5.46 ppm (anomeric proton of UDP-ManNAc). Deuterium exchange experiments in D₂O demonstrate the loss of the C2 proton signal (δ 3.99 ppm), validating the enzyme’s ability to abstract and replace this proton.

Optimization of Reaction Conditions

The reaction equilibrium between UDP-GlcNAc and UDP-ManNAc favors the substrate (UDP-GlcNAc) at a ratio of approximately 3:1. To enhance UDP-ManNAc yield, the following parameters are critical:

  • pH : Optimal activity is observed at pH 7.5–8.0.

  • Temperature : Reactions are typically conducted at 37°C.

  • Cofactors : No exogenous cofactors are required, as the enzyme operates via a ping-pong mechanism.

Table 1: Key NMR Signals for UDP-GlcNAc and UDP-ManNAc

Compoundδ (ppm) AssignmentResonance Shift in D₂O
UDP-GlcNAc (1 )5.51 (C1-H), 3.99 (C2-H)C2-H signal disappears
UDP-ManNAc (2 )5.46 (C1-H), 2.05 (CH₃)C2-H signal disappears

Coupled Enzymatic Systems for Enhanced Yield

In C. jejuni, the nonhydrolyzing epimerase (C8J_1338) is co-localized with a UDP-ManNAc C6-dehydrogenase (C8J_1339), which oxidizes UDP-ManNAc to UDP-ManNAcA (3 ). This coupling can be exploited to drive the epimerization equilibrium toward UDP-ManNAc by removing the product via dehydrogenation.

NAD⁺-Dependent Dehydrogenase Activity

The C6-dehydrogenase requires NAD⁺ as a cofactor, converting UDP-ManNAc to UDP-ManNAcA with concomitant NADH production. Electrospray ionization mass spectrometry (ESI-MS) confirms the formation of UDP-ManNAcA ([M–H]⁻ at m/z 620.05).

Table 2: Enzymatic Cascade for UDP-ManNAcA Synthesis

EnzymeSubstrateProductCofactorKey Analytical Data
Nonhydrolyzing C2-epimeraseUDP-GlcNAcUDP-ManNAcNoneNMR: δ 5.46 ppm (C1-H)
C6-dehydrogenaseUDP-ManNAcUDP-ManNAcANAD⁺ESI-MS: m/z 620.05

Chemical Synthesis of ManNAc and Subsequent Enzymatic Uridinylation

Epimerization and Crystallization Protocol

  • Epimerization : N-Acetyl-D-glucosamine (NAG) is treated with triethylamine in water at 60°C for 2 hours, achieving an 80:20 NAG:ManNAc equilibrium.

  • Crystallization : The mixture is cooled to 20°C at 10°C/h, followed by centrifugation and washing with n-propanol/water (85:15).

  • Seeding : The filtrate is seeded with ManNAc monohydrate crystals, yielding pure 4 after dehydration at 40°C.

Table 3: Key Parameters for ManNAc Crystallization

StepConditionsOutcome
Epimerization60°C, pH 8.0 (triethylamine)80:20 NAG:ManNAc ratio
Cooling Gradient10°C/h to 20°CPrecipitates NAG impurities
Seeding0.5% w/w ManNAc monohydrate>98% purity 4

Comparative Analysis of Preparation Methods

Efficiency and Scalability

  • Enzymatic Epimerization : Direct conversion of UDP-GlcNAc to UDP-ManNAc achieves ~25% yield under equilibrium conditions. Coupling with dehydrogenation improves efficiency but requires NAD⁺ regeneration systems.

  • Chemical/Enzymatic Hybrid : ManNAc synthesis via crystallization yields >98% purity, but subsequent uridinylation steps add complexity and cost.

Analytical Validation

  • NMR : Essential for tracking epimerization (C2 proton exchange) and confirming product structures.

  • ESI-MS : Provides molecular weight confirmation for UDP-ManNAc (m/z 607.1) and derivatives .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing UDP-N-acetyl-alpha-D-mannosamine in vitro?

  • Methodological Answer : Synthesis requires enzymatic conversion from N-acetyl-D-mannosamine (ManNAc) via kinases and pyrophosphorylases. Ensure optimal pH (7.4–8.0) and magnesium ion (Mg²⁺) concentrations to stabilize UDP-sugar intermediates. Use HPLC with UV detection (260 nm) to monitor reaction progress and quantify yield .
  • Pitfalls : Contamination by phosphatases can degrade UDP-sugars; include phosphatase inhibitors (e.g., sodium orthovanadate) in reaction buffers .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ³¹P) and high-resolution mass spectrometry (HRMS). For NMR, key signals include the anomeric proton (~5.4 ppm, α-configuration) and uridine phosphate groups .
  • Validation : Compare retention times and fragmentation patterns with commercial standards using LC-MS/MS .

Q. What is the role of this compound in sialic acid biosynthesis?

  • Methodological Answer : ManNAc is phosphorylated to ManNAc-6-phosphate, then converted to N-acetylneuraminic acid (sialic acid) via epimerization and condensation. This compound serves as a precursor in this pathway. Isotopic labeling (e.g., ¹³C-ManNAc) can track metabolic flux in cell cultures .

Advanced Research Questions

Q. How can researchers optimize this compound concentrations in mammalian cell culture for enhanced glycoprotein sialylation?

  • Methodological Answer : Titrate ManNAc (0.1–10 mM) in CHO or HEK293 cell media and measure sialylation via lectin blotting (e.g., Sambucus nigra agglutinin). Use response surface methodology (RSM) to model interactions with other media components (e.g., glucose, glutamine) .
  • Data Interpretation : High ManNAc concentrations (>5 mM) may inhibit cell growth; balance with uridine supplementation to sustain UDP-sugar pools .

Q. What analytical challenges arise when quantifying this compound in complex biological matrices?

  • Methodological Answer : Matrix effects (e.g., phospholipids in lysates) suppress ionization in LC-MS. Mitigate via solid-phase extraction (SPE) with mixed-mode cartridges (e.g., Oasis® MCX). Use deuterated internal standards (e.g., D₃-UDP-sugar) to correct for recovery losses .
  • Advanced Tools : High-resolution mass spectrometers (e.g., Q-TOF) with resolving power >30,000 can distinguish isotopic interference .

Q. How can researchers differentiate this compound from structurally similar nucleotide sugars (e.g., UDP-GlcNAc) in metabolic studies?

  • Methodological Answer : Employ enzymatic assays with specific kinases (e.g., UDP-N-acetylglucosamine pyrophosphorylase, which does not act on mannosamine derivatives). For MS-based workflows, monitor unique fragment ions (e.g., m/z 403.1 for UDP-ManNAc vs. m/z 385.1 for UDP-GlcNAc) .

Q. What strategies address instability of this compound during long-term experiments?

  • Methodological Answer : Store aliquots at −80°C in Tris-EDTA buffer (pH 7.5) to prevent hydrolysis. For in vivo studies, use continuous perfusion systems to maintain stable extracellular concentrations .

Data Analysis and Reproducibility

Q. How should researchers statistically validate UDP-sugar quantification data to ensure reproducibility?

  • Methodological Answer : Apply Grubbs’ test to remove outliers and report relative standard deviation (RSD) across technical replicates. Use orthogonal methods (e.g., enzymatic assays vs. LC-MS) for cross-validation .

Q. What experimental design principles minimize artifacts in this compound metabolic flux studies?

  • Methodological Answer : Use randomized block designs to control for batch effects in cell cultures. Include negative controls (e.g., ManNAc-free media) and calibrate flux models with ¹³C-labeling data .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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